molecular formula C12H18O2 B14846851 4-Isopropoxy-3-isopropylphenol

4-Isopropoxy-3-isopropylphenol

Cat. No.: B14846851
M. Wt: 194.27 g/mol
InChI Key: CTMCFSMCLRYHKQ-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-isopropylphenol is an organic compound characterized by the presence of an isopropoxy group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts can also be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone methides, which are intermediates in further reactions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include atmospheric oxygen and iron(III) chloride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidation can lead to the formation of dimeric and oligomeric products.

    Substitution: Substitution reactions yield various ethers and esters depending on the reagents used.

Scientific Research Applications

4-Isopropoxy-3-isopropylphenol has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to desired mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-isopropylphenol involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, resulting in cell lysis and death. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

    4-Isopropylphenol: Shares a similar phenolic structure but lacks the isopropoxy group.

    3-Isopropylphenol: Similar in structure but with the isopropyl group in a different position.

    2-Isopropylphenol: Another isomer with the isopropyl group in the ortho position.

Uniqueness: 4-Isopropoxy-3-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which influence its chemical reactivity and biological activity. The combination of these groups enhances its lipophilicity and potential for diverse applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-propan-2-yl-4-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9,13H,1-4H3

InChI Key

CTMCFSMCLRYHKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)OC(C)C

Origin of Product

United States

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